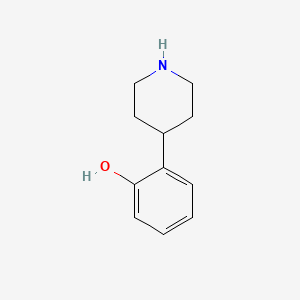
2-(Piperidin-4-yl)phenol
Description
2-(Piperidin-4-yl)phenol is a bicyclic organic compound featuring a phenol moiety linked to a piperidine ring at the 2-position. This structure combines the aromatic properties of phenol with the basicity and conformational flexibility of piperidine, making it a versatile scaffold in medicinal chemistry and material science.
Properties
CAS No. |
910605-43-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-piperidin-4-ylphenol |
InChI |
InChI=1S/C11H15NO/c13-11-4-2-1-3-10(11)9-5-7-12-8-6-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
FEKPQWCDELSHHJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=CC=CC=C2O |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
4-(Piperidin-4-yl)phenol
- Structure : Differs by the absence of the 2-hydroxyl group.
- Properties : Market analysis (2020–2025) shows a production value of ~$12.5 million, primarily used in polymer intermediates and agrochemicals.
- Key Difference: The lack of a 2-hydroxyl group reduces hydrogen-bonding capacity, impacting solubility and receptor interactions compared to 2-(Piperidin-4-yl)phenol.
2-Bromo-4-(piperidin-4-yl)phenol Hydrochloride
- Structure : Bromine replaces the hydroxyl group at the 2-position.
- Properties : Molecular weight 432.73 g/mol; IR spectral data indicates strong Br-C stretching at 550–600 cm⁻¹.
- Key Difference : Bromine enhances electrophilicity, making it suitable for Suzuki coupling reactions, unlike the hydroxyl group in the target compound.
4-[2-(Piperidin-4-yl)ethyl]phenol
- Structure: Ethyl linker between phenol and piperidine.
- Properties: SMILES: C1CNCCC1CCC2=CC=C(C=C2)O; predicted LogP = 2.1, suggesting higher lipophilicity than this compound (LogP ~1.8).
2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol
- Structure: Chromenopyrimidine fused ring system attached to phenol and piperidine.
- Crystallography: Monoclinic (P21/n), a = 9.9826 Å, β = 109.38°, Z = 4; hydrogen-bonding network stabilizes the crystal lattice.
- Key Difference : Extended π-conjugation enables fluorescence properties, absent in simpler analogs.
Physicochemical Properties
Pharmacological Activity
- Serotonin/Norepinephrine Reuptake Inhibition: Fluorophenyl-substituted piperidines (e.g., 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine) show potent activity (IC₅₀ < 50 nM). The 2-hydroxyl group in this compound may enhance binding to polar residues in transporters.
- CNS Applications: Indole-piperidine hybrids (e.g., 3-{1-[2-(5-amino-2-methylphenyl)ethyl]piperidin-4-yl}-1H-indole) demonstrate efficacy in neuropsychiatric disorders. Structural simplicity of this compound may reduce off-target effects.
Industrial and Market Considerations
- Production Costs: 4-(Piperidin-4-yl)phenol production costs ~$45/kg, with profit margins of 18–22%. The 2-substituted derivative may incur higher costs due to additional synthetic steps.
- Applications: While 4-(Piperidin-4-yl)phenol dominates in agrochemicals, this compound is explored in high-value pharmaceuticals (e.g., neurotensin receptor agonists).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


